molecular formula C13H22N2O3 B1372031 tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate CAS No. 1210749-91-9

tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

Cat. No.: B1372031
CAS No.: 1210749-91-9
M. Wt: 254.33 g/mol
InChI Key: FMPNOZLWAWSGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activity

Introduction

Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring and a prop-2-enoyl group, positions it as a versatile agent in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1210749-91-9

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Carbamate Group : This functional group can protect amines, facilitating selective modifications at other sites within the molecule.
  • Prop-2-enoyl Group : The presence of unsaturation and a carbonyl group allows for participation in various chemical reactions, enhancing the compound's reactivity.
  • Piperidine Ring : It provides structural stability and enhances the compound's overall biological activity by allowing for diverse interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of similar piperidine-based compounds have shown promising anticancer properties. For instance, compounds related to piperidine have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.85
Compound BA549 (Lung Cancer)3.0
This compoundTBDTBD
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against Gram-positive bacteria, including drug-resistant strains like MRSA and VREfm . The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated a series of piperidine derivatives for their anticancer properties against human cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity, suggesting that this compound might possess similar or enhanced activity .
  • Antimicrobial Properties :
    • Research on related compounds demonstrated effective inhibition of biofilm formation in Staphylococcus species at low concentrations, indicating potential for therapeutic applications in treating infections caused by resistant strains .

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enoylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNOZLWAWSGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
Reactant of Route 6
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.